N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide
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Overview
Description
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is an organic compound with the molecular formula C21H16ClNO2S This compound is characterized by the presence of a benzamide group attached to a phenylethyl chain, which is further substituted with a 4-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 2-oxo-2-phenylethylamine.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with thiourea to form 4-chlorophenylthiourea.
Cyclization: The intermediate is then cyclized to form 4-chlorophenylsulfanyl-2-oxo-2-phenylethylamine.
Final Step: The final step involves the reaction of the intermediate with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine: Similar structure but contains a valine residue.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a benzamide group.
4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol: Contains a triazine ring and piperazine moiety.
Uniqueness
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16ClNO2S |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H16ClNO2S/c22-17-11-13-18(14-12-17)26-21(19(24)15-7-3-1-4-8-15)23-20(25)16-9-5-2-6-10-16/h1-14,21H,(H,23,25) |
InChI Key |
MFGDLJJZTDLRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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